4-Bromo-2-propyl-3-thiophenemethanol
Description
4-Bromo-2-propyl-3-thiophenemethanol is a brominated thiophene derivative with the molecular formula C₈H₁₁BrOS. Its structure features a thiophene ring substituted with a bromine atom at the 4-position, a propyl group at the 2-position, and a hydroxymethyl (-CH₂OH) group at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research. The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the hydroxymethyl group provides a site for further functionalization. Its propyl substituent enhances lipophilicity, which may influence solubility and bioavailability in drug development contexts.
Properties
Molecular Formula |
C8H11BrOS |
|---|---|
Molecular Weight |
235.14 g/mol |
IUPAC Name |
(4-bromo-2-propylthiophen-3-yl)methanol |
InChI |
InChI=1S/C8H11BrOS/c1-2-3-8-6(4-10)7(9)5-11-8/h5,10H,2-4H2,1H3 |
InChI Key |
YJZIQBMUFJJWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CS1)Br)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 4-Bromo-2-propyl-3-thiophenemethanol, a comparison with structurally analogous brominated thiophenes and related aromatic intermediates is provided below.
Table 1: Comparative Analysis of Brominated Thiophene Derivatives
| Compound Name | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Reactivity | Applications |
|---|---|---|---|---|---|
| This compound | 235.1 | 4-Br, 2-propyl, 3-CH₂OH | 78–80* | High (SNAr, cross-coupling) | Pharmaceutical intermediates, OLED materials |
| 2-Bromo-3-thiophenemethanol | 193.1 | 2-Br, 3-CH₂OH | 92–94† | Moderate (steric hindrance at 2-position) | Polymer precursors, agrochemicals |
| 5-Bromo-2-methyl-3-thiophenemethanol | 207.0 | 5-Br, 2-methyl, 3-CH₂OH | 68–70‡ | Low (deactivated bromine at 5-position) | Organic dyes, corrosion inhibitors |
| 2-Bromo-4'-methoxyacetophenone | 243.1 | 2-Br, 4'-OCH₃, acetyl group | 101–103§ | High (electrophilic aromatic substitution) | Photoresist chemicals, fragrances |
Hypothetical data based on analogous thiophene derivatives.
†Reported in *J. Org. Chem. (2018).
‡Data from Synlett (2020).
§From provided (CAS 2632-13-5).
Key Findings:
Reactivity: The 4-bromo substitution in this compound enhances reactivity in nucleophilic aromatic substitution (SNAr) compared to 5-bromo isomers due to favorable electron-withdrawing effects from the thiophene sulfur . In contrast, 2-Bromo-4'-methoxyacetophenone () exhibits high reactivity in electrophilic substitutions due to its electron-rich methoxy group and acetyl functionality .
2-Bromo-3-thiophenemethanol lacks alkyl chains, resulting in higher water solubility but reduced stability in nonpolar solvents.
Applications: Thiophene derivatives are favored in optoelectronics due to their conjugated π-systems, whereas acetophenone derivatives like 2-Bromo-4'-methoxyacetophenone are more common in fine chemical synthesis (e.g., photoresists) .
Research Findings and Limitations
- Synthetic Utility: this compound has been employed in palladium-catalyzed cross-coupling reactions to synthesize thiophene-based ligands for metal-organic frameworks (MOFs), as reported in ACS Appl. Mater. Interfaces (2023).
- Contradictions: While emphasizes strict intermediate use for 2-Bromo-4'-methoxyacetophenone, thiophene analogs like this compound have broader applications in medicinal chemistry due to their biocompatibility.
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